4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
CAS No.: 577794-36-6
Cat. No.: VC18342177
Molecular Formula: C12H9ClFN
Molecular Weight: 221.66 g/mol
* For research use only. Not for human or veterinary use.
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine - 577794-36-6](/images/structure/VC18342177.png)
Specification
CAS No. | 577794-36-6 |
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Molecular Formula | C12H9ClFN |
Molecular Weight | 221.66 g/mol |
IUPAC Name | 2-(4-chloro-3-fluorophenyl)aniline |
Standard InChI | InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Standard InChI Key | ZCOKOLXIHDZAEX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Substituent Orientation
The systematic name 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine denotes a biphenyl system where:
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The first benzene ring bears an amine group (-NH) at the 2-position (ortho to the inter-ring bond).
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The second benzene ring contains a chlorine atom at the 4' (para) position and a fluorine atom at the 3' (meta) position relative to the inter-ring bond .
The spatial arrangement of substituents significantly influences the compound’s electronic properties. The electron-withdrawing effects of chlorine and fluorine atoms reduce electron density on the biphenyl system, potentially enhancing stability and altering reactivity in subsequent chemical modifications .
Molecular Formula and Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 221.66 g/mol |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 2 (F, NH) |
XLogP3 (Partition Coefficient) | 3.5 (estimated) |
Rotatable Bonds | 1 (inter-ring bond) |
The compound’s moderate lipophilicity (XLogP3 = 3.5) suggests solubility in organic solvents like toluene or dichloromethane, while its polar amine group may enable limited solubility in polar aprotic solvents .
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
A widely adopted route for biphenyl amines involves Suzuki-Miyaura coupling between a boronic acid and a halogenated benzene. For 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine, this could entail:
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Boronic Acid Precursor: 2-Aminophenylboronic acid.
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Halogenated Partner: 1-Bromo-4-chloro-3-fluorobenzene.
Reaction conditions typically employ a palladium catalyst (e.g., Pd(PPh)), a base (e.g., CsCO), and a solvent like toluene or dioxane at 80–110°C . For example, analogous syntheses of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine achieved yields >90% under similar conditions .
Decarboxylative Coupling
Patent CN107628956A describes a method for synthesizing fluoro-substituted biphenyl amines via decarboxylation of o-nitrobenzoic acid salts:
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Step 1: React o-nitrobenzoic acid with a base (e.g., KCO) to form a carboxylate salt.
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Step 2: Couple with 4-chloro-3-fluorophenyl halide using a copper or palladium catalyst.
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Step 3: Reduce the nitro group to an amine via catalytic hydrogenation (H, Pd/C).
This method avoids sensitive boronic acids and is scalable for industrial production .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct spectral data for 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine are unavailable, analogous compounds provide predictive insights:
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H NMR:
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C NMR:
Mass Spectrometry
The molecular ion peak () is expected at m/z 221.04, with fragmentation patterns involving loss of NH (17 Da) and Cl (35 Da) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Biphenyl amines serve as precursors to kinase inhibitors and antipsychotic agents. The chlorine and fluorine substituents in this compound may enhance bioavailability and target binding affinity .
Material Science
Halogenated biphenyls are used in liquid crystals and organic semiconductors. The electron-withdrawing groups in this derivative could tune electronic properties for optoelectronic devices .
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